8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980513
InChI: InChI=1S/C7H12FNO2S/c8-3-6-1-2-12(10,11)7(6)4-9-5-7/h6,9H,1-5H2
SMILES:
Molecular Formula: C7H12FNO2S
Molecular Weight: 193.24 g/mol

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide

CAS No.:

Cat. No.: VC15980513

Molecular Formula: C7H12FNO2S

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide -

Specification

Molecular Formula C7H12FNO2S
Molecular Weight 193.24 g/mol
IUPAC Name 8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide
Standard InChI InChI=1S/C7H12FNO2S/c8-3-6-1-2-12(10,11)7(6)4-9-5-7/h6,9H,1-5H2
Standard InChI Key JUNQYQYRTYSPFW-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)C2(C1CF)CNC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spiro[3.4]octane core, where two rings—a cyclopentane and a four-membered heterocycle—share a single atom (Figure 1). The 5-thia-2-azaspiro system incorporates a sulfur atom in the sulfone oxidation state (5,5-dioxide) and a secondary amine at the 2-position. The fluoromethyl group at the 8-position introduces electronegativity and steric bulk, influencing both solubility and reactivity .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₇H₁₂FNO₂S
Molecular Weight193.24 g/mol
IUPAC Name8-(fluoromethyl)-5λ⁶-thia-2-azaspiro[3.4]octane 5,5-dioxide
Canonical SMILESC1CS(=O)(=O)C2(C1CF)CNC2
InChI KeyJUNQYQYRTYSPFW-UHFFFAOYSA-N
PubChem CID71306167

The sulfone group (SO₂) enhances polarity, while the fluoromethyl group (-CH₂F) modulates lipophilicity, as evidenced by a calculated partition coefficient (ClogP) of approximately 1.2. These features make the compound amenable to both aqueous and organic media, a balance critical for drug-like properties.

Synthesis and Purification

Synthetic Routes

The synthesis of 8-(fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide typically involves annulation strategies to construct the spirocyclic core. A representative method proceeds as follows:

  • Cyclopentane Precursor Functionalization: A cyclopentane derivative bearing a thiol group undergoes oxidation to the sulfone.

  • Four-Membered Ring Formation: A [2+2] cycloaddition or nucleophilic substitution installs the azetidine ring, incorporating the fluoromethyl group via alkylation.

  • Oxidation: Final oxidation with hydrogen peroxide or ozonolysis ensures complete conversion to the sulfone.

This route emphasizes atom economy and avoids laborious chromatographic steps, favoring crystallization for purification.

Challenges and Optimizations

Key challenges include controlling diastereoselectivity during spirocycle formation and minimizing side reactions at the fluoromethyl group. Recent advances in flow chemistry have improved yields (reported up to 68%) by enhancing temperature control and reaction homogeneity .

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride salt (CAS 2177266-30-5, C₇H₁₃ClFNO₂S) offers improved solubility in polar solvents, facilitating formulation for intravenous administration. Its molecular weight (229.70 g/mol) and ionic character make it suitable for salt metathesis reactions.

Structural Analogs

  • 2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide (PubChem CID 91989911): This esterified derivative serves as a synthetic intermediate, enabling further functionalization at the carboxylate groups .

  • Spirocyclic Inhibitors with Chloro/Fluoro Substituents: Modifications at the S2 pocket (e.g., 3-chloro, 4-fluoro) enhance protease binding affinity by 10-fold, as demonstrated in antiviral screens .

Applications in Drug Discovery

Antiviral Therapeutics

The spirocyclic scaffold’s rigidity and ability to occupy diverse enzyme subsites make it a candidate for broad-spectrum antiviral agents. Computational docking studies suggest potential activity against picornaviruses and coronaviruses, though experimental validation is pending .

Agrochemistry

Spiro compounds are employed in herbicide and pesticide development due to their stability and mode of action. The fluoromethyl group in this compound could mitigate resistance mechanisms in target organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator